3,7a-Diazacyclohepta(jk)fluoren-7(1H)-one, 2,3,3a,4,5,6-hexahydro-10-chloro-, monohydrochloride, (+-)-
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Overview
Description
“3,7a-Diazacyclohepta(jk)fluoren-7(1H)-one, 2,3,3a,4,5,6-hexahydro-10-chloro-, monohydrochloride, (±)-” is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a diazacyclohepta ring fused with a fluorenone moiety, along with a chlorine substituent and a hydrochloride salt form.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3,7a-Diazacyclohepta(jk)fluoren-7(1H)-one, 2,3,3a,4,5,6-hexahydro-10-chloro-, monohydrochloride, (±)-” typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the diazacyclohepta ring through cyclization of appropriate precursors.
Chlorination: Introduction of the chlorine substituent using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Hydrochloride Formation: Conversion to the hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes for large-scale synthesis, including:
Batch Processing: Sequential addition of reagents and intermediates in a controlled manner.
Continuous Flow Synthesis: Use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
“3,7a-Diazacyclohepta(jk)fluoren-7(1H)-one, 2,3,3a,4,5,6-hexahydro-10-chloro-, monohydrochloride, (±)-” can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reduction of the fluorenone moiety to form reduced products.
Substitution: Nucleophilic or electrophilic substitution reactions at the chlorine substituent.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
Oxidized Derivatives: Formation of ketones or carboxylic acids.
Reduced Products: Formation of alcohols or hydrocarbons.
Substituted Compounds: Introduction of new functional groups at the chlorine position.
Scientific Research Applications
Chemistry
Catalysis: Use as a catalyst or ligand in organic synthesis.
Material Science: Incorporation into polymers or materials with unique properties.
Biology
Biochemical Probes: Use as a probe to study biological pathways and interactions.
Drug Development: Potential as a lead compound for developing new pharmaceuticals.
Medicine
Therapeutic Agents: Investigation of its potential therapeutic effects in various diseases.
Diagnostic Tools: Use in diagnostic assays and imaging techniques.
Industry
Chemical Manufacturing: Use in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of “3,7a-Diazacyclohepta(jk)fluoren-7(1H)-one, 2,3,3a,4,5,6-hexahydro-10-chloro-, monohydrochloride, (±)-” involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.
DNA Intercalation: Insertion into DNA strands, affecting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
Fluorenone Derivatives: Compounds with similar fluorenone structures.
Diazacyclohepta Compounds: Compounds with similar diazacyclohepta rings.
Chlorinated Organic Compounds: Compounds with chlorine substituents.
Uniqueness
“3,7a-Diazacyclohepta(jk)fluoren-7(1H)-one, 2,3,3a,4,5,6-hexahydro-10-chloro-, monohydrochloride, (±)-” is unique due to its combination of structural features, including the fused ring system, chlorine substituent, and hydrochloride salt form
Properties
CAS No. |
87255-62-7 |
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Molecular Formula |
C15H16Cl2N2O |
Molecular Weight |
311.2 g/mol |
IUPAC Name |
14-chloro-4,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),11(16),12,14-tetraen-9-one;hydrochloride |
InChI |
InChI=1S/C15H15ClN2O.ClH/c16-9-4-5-13-11(8-9)10-6-7-17-12-2-1-3-14(19)18(13)15(10)12;/h4-5,8,12,17H,1-3,6-7H2;1H |
InChI Key |
NTBLQUFIUBFXCN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C3=C(CCN2)C4=C(N3C(=O)C1)C=CC(=C4)Cl.Cl |
Origin of Product |
United States |
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